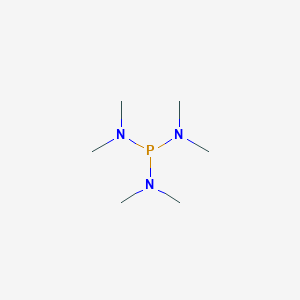
Leucine, N-(1-oxohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucine, N-(1-oxohexyl)-, also known as keto-leucine, is a non-proteinogenic amino acid. It is a derivative of leucine, one of the essential amino acids that play a crucial role in protein synthesis and muscle growth. Keto-leucine has been extensively studied in scientific research for its biochemical and physiological effects on the body.
Mécanisme D'action
Keto-leucine inhibits protein synthesis by interfering with the initiation of translation. It binds to the eIF2B complex, which is required for the initiation of translation, and prevents it from activating the initiation factor eIF2. This results in the inhibition of protein synthesis and the induction of autophagy. Keto-leucine has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Effets Biochimiques Et Physiologiques
Keto-leucine has been shown to have several biochemical and physiological effects on the body. It inhibits protein synthesis and induces autophagy, which can lead to the degradation of damaged or unwanted cellular components. It also activates the AMPK pathway, which is involved in the regulation of energy metabolism. Additionally, Leucine, N-(1-oxohexyl)- has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Keto-leucine has several advantages for lab experiments. It is a relatively simple molecule that can be easily synthesized and purified. It has also been extensively studied, with a large body of scientific literature available on its biochemical and physiological effects. However, one limitation is that Leucine, N-(1-oxohexyl)- can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of Leucine, N-(1-oxohexyl)-. One area of research is the development of new therapeutic applications for Leucine, N-(1-oxohexyl)-, particularly in the treatment of cancer, neurodegenerative diseases, and metabolic disorders. Another area of research is the elucidation of the molecular mechanisms underlying the effects of Leucine, N-(1-oxohexyl)- on protein synthesis, autophagy, and energy metabolism. Finally, there is a need for further studies to determine the optimal dosages and concentrations of Leucine, N-(1-oxohexyl)- for different experimental applications.
Méthodes De Synthèse
Keto-leucine can be synthesized through the reaction of leucine with acetyl chloride, followed by the reaction with hexanoyl chloride. The resulting product is Leucine, N-(1-oxohexyl)-, which can be purified through recrystallization.
Applications De Recherche Scientifique
Keto-leucine has been used in scientific research for its ability to inhibit protein synthesis and induce autophagy, a cellular process that degrades damaged or unwanted components. It has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
Propriétés
Numéro CAS |
133906-92-0 |
|---|---|
Nom du produit |
Leucine, N-(1-oxohexyl)- |
Formule moléculaire |
C12H23NO3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
(2S)-2-(hexanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-4-5-6-7-11(14)13-10(12(15)16)8-9(2)3/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Clé InChI |
AGYKPEGQFMCGNK-JTQLQIEISA-N |
SMILES isomérique |
CCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES |
CCCCCC(=O)NC(CC(C)C)C(=O)O |
SMILES canonique |
CCCCCC(=O)NC(CC(C)C)C(=O)O |
Synonymes |
Leucine, N-(1-oxohexyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
